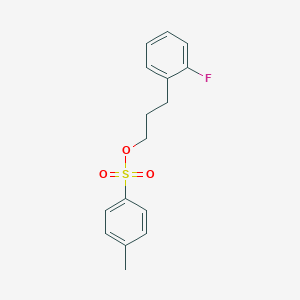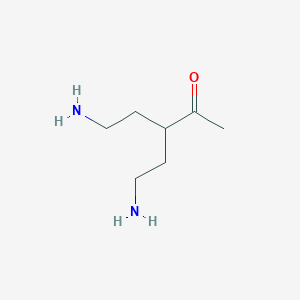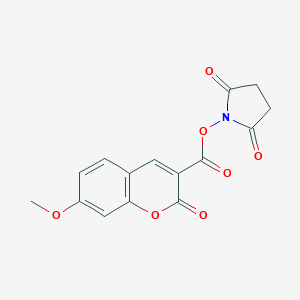![molecular formula C11H16O2 B136143 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL CAS No. 143260-83-7](/img/structure/B136143.png)
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL is an organic compound with the molecular formula C11H16O2 It is a phenylpropanol derivative, characterized by the presence of a hydroxyethyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL typically involves the reaction of 4-(2-hydroxyethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound under controlled conditions.
化学反应分析
Types of Reactions
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[4-(2-Carboxyethyl)phenyl]propan-1-OL.
Reduction: 3-[4-(2-Hydroxyethyl)phenyl]propane.
Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.
科学研究应用
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用机制
The mechanism of action of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows the compound to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
4-(2-Hydroxyethyl)phenol: Similar structure but lacks the propanol side chain.
3-Phenylpropan-1-OL: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)benzaldehyde: Precursor in the synthesis of 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL.
Uniqueness
This compound is unique due to the presence of both a hydroxyethyl group and a propanol side chain, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-[4-(2-hydroxyethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h3-6,12-13H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKUGFADBCLUAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649092 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143260-83-7 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
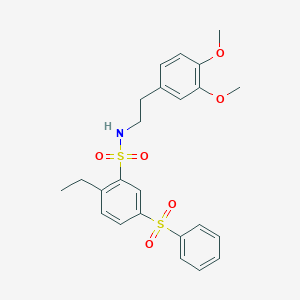


![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

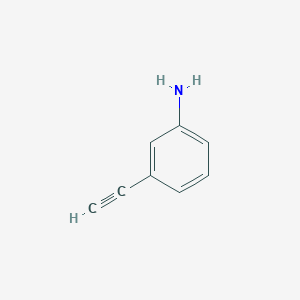
![1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid](/img/structure/B136081.png)
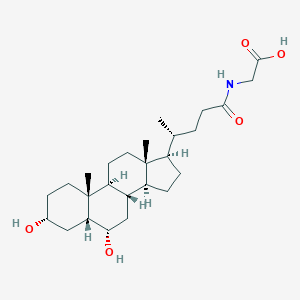
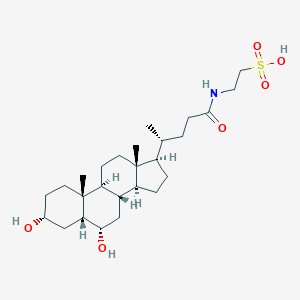
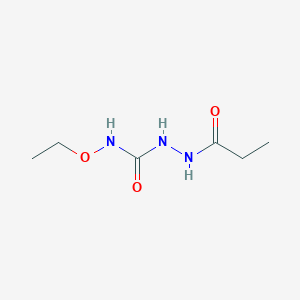
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
